Cas no 2228171-90-0 (2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid)

2-1-(2-Fluoro-4-methoxyphenyl)cyclobutylacetic acid is a fluorinated cyclobutyl acetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclobutyl ring and a 2-fluoro-4-methoxyphenyl substituent, offers steric and electronic properties that may enhance binding affinity in target interactions. The fluorine atom improves metabolic stability and bioavailability, while the methoxy group contributes to solubility and reactivity modulation. This compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in drug discovery for inflammation or CNS disorders. Its well-defined stereochemistry and purity make it suitable for precise structure-activity relationship studies.
2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid structure
2228171-90-0 structure
Product name:2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid
CAS No:2228171-90-0
MF:C13H15FO3
Molecular Weight:238.254807710648
CID:6318181
PubChem ID:165624302

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid
    • 2228171-90-0
    • 2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
    • EN300-1782905
    • インチ: 1S/C13H15FO3/c1-17-9-3-4-10(11(14)7-9)13(5-2-6-13)8-12(15)16/h3-4,7H,2,5-6,8H2,1H3,(H,15,16)
    • InChIKey: ULWREKVLDIMCTO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1(CC(=O)O)CCC1)OC

計算された属性

  • 精确分子量: 238.10052250g/mol
  • 同位素质量: 238.10052250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 3

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1782905-1g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
1g
$1343.0 2023-09-19
Enamine
EN300-1782905-2.5g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
2.5g
$2631.0 2023-09-19
Enamine
EN300-1782905-10g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
10g
$5774.0 2023-09-19
Enamine
EN300-1782905-0.05g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
0.05g
$1129.0 2023-09-19
Enamine
EN300-1782905-0.5g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
0.5g
$1289.0 2023-09-19
Enamine
EN300-1782905-0.25g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
0.25g
$1235.0 2023-09-19
Enamine
EN300-1782905-0.1g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
0.1g
$1183.0 2023-09-19
Enamine
EN300-1782905-10.0g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
10g
$5774.0 2023-06-03
Enamine
EN300-1782905-5.0g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
5g
$3894.0 2023-06-03
Enamine
EN300-1782905-1.0g
2-[1-(2-fluoro-4-methoxyphenyl)cyclobutyl]acetic acid
2228171-90-0
1g
$1343.0 2023-06-03

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid 関連文献

2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acidに関する追加情報

2-1-(2-Fluoro-4-Methoxyphenyl)Cyclobutylacetic Acid (CAS No: 2228171-90-0)

The compound 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid (CAS No: 2228171-90-0) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutane derivatives, which are known for their rigid and strained ring systems, making them valuable in drug design and materials science. The presence of the fluorine and methoxy substituents on the phenyl ring introduces additional electronic and steric effects, further enhancing its versatility.

Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The cyclobutane ring in this compound contributes to its stability and reactivity, making it a promising candidate for exploring novel therapeutic agents. The fluorine atom, located at the 2-position of the phenyl ring, plays a critical role in modulating the electronic properties of the molecule. Fluorine substitution is often associated with increased lipophilicity and improved metabolic stability, which are desirable traits in drug development.

The methoxy group at the 4-position of the phenyl ring introduces electron-donating effects, which can influence the compound's reactivity and solubility. This group also serves as a potential site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties. The combination of these substituents creates a molecule with a balanced set of physicochemical properties, making it suitable for a wide range of applications.

From a synthetic perspective, 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid can be prepared through various routes, including coupling reactions and ring-forming strategies. The choice of synthesis method depends on the availability of starting materials and the desired scale of production. Recent advancements in catalytic methods and asymmetric synthesis have opened new avenues for producing this compound with high enantiomeric excess, which is crucial for pharmaceutical applications.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an antitumor agent, where it exhibits selective cytotoxicity against cancer cell lines. Additionally, its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies. The rigid structure of the cyclobutane ring may also contribute to its selectivity in binding to specific molecular targets, such as enzymes or receptors.

Another area of interest is its application in antibacterial research. The unique combination of fluorine and methoxy groups may confer antimicrobial properties, making this compound a potential lead for developing new antibiotics. Recent research has emphasized the need for novel antibacterial agents due to the increasing prevalence of drug-resistant pathogens, and compounds like this one represent an exciting direction in this field.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the rigorous standards required for both research and commercial use.

In conclusion, 2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid (CAS No: 2228171-90-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advances in synthetic and analytical chemistry, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.

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